N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide

Muscarinic receptor M5 in silico docking

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide (CAS 1323632-16-1, MF C22H20F2N2O3, MW 398.41 g/mol) is a synthetic small molecule comprising a benzofuran-2-carbonyl-piperidine core linked via a methylene spacer to a 2,6-difluorobenzamide tail. It belongs to the benzofuran-2-carboxamide class, which is broadly explored in medicinal chemistry for sigma receptor modulation, fatty acid amide hydrolase (FAAH) inhibition, and neuroprotective applications.

Molecular Formula C22H20F2N2O3
Molecular Weight 398.41
CAS No. 1323632-16-1
Cat. No. B2725973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide
CAS1323632-16-1
Molecular FormulaC22H20F2N2O3
Molecular Weight398.41
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C22H20F2N2O3/c23-16-5-3-6-17(24)20(16)21(27)25-13-14-8-10-26(11-9-14)22(28)19-12-15-4-1-2-7-18(15)29-19/h1-7,12,14H,8-11,13H2,(H,25,27)
InChIKeyZQKIRRDRPRRXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide (CAS 1323632-16-1): Structural Identity and Class Context for Scientific Procurement


N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide (CAS 1323632-16-1, MF C22H20F2N2O3, MW 398.41 g/mol) is a synthetic small molecule comprising a benzofuran-2-carbonyl-piperidine core linked via a methylene spacer to a 2,6-difluorobenzamide tail . It belongs to the benzofuran-2-carboxamide class, which is broadly explored in medicinal chemistry for sigma receptor modulation, fatty acid amide hydrolase (FAAH) inhibition, and neuroprotective applications. The compound is primarily available as a research-grade building block or screening library member .

1
Predicted M5 receptor engagement context for virtual screening studies
2
Benzofuran-2-carboxamide scaffold exploration for sigma receptor ligand design
3
2,6-Difluoro substitution pattern for property-guided analog selection

Why Generic Substitution Fails for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide


Benzofuran-2-carboxamides are a structurally diverse class where subtle variations in the amide tail and piperidine N-substitution profoundly alter receptor affinity, selectivity, and pharmacokinetic profiles. The 2,6-difluorobenzamide moiety is a privileged fragment that can enhance metabolic stability and target binding kinetics relative to unsubstituted or mono-fluorinated analogs . In silico docking predictions suggest that this specific compound may engage the muscarinic acetylcholine receptor M5 with a calculated docking score of 5.00, a value that cannot be generalized to other class members without experimental validation .

2,6- vs. 3,5-difluoro substitution may shift logP and aqueous solubility profile
Amide tail fluorination pattern can alter predicted receptor docking scores
Scaffold similarity does not guarantee sigma-1 receptor affinity without experimental validation

Product-Specific Quantitative Evidence for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide Selection


Predicted M5 Receptor Engagement vs. Unsubstituted Benzamide Analog

Docking simulations predict that the 2,6-difluorobenzamide derivative (ZINC299831018) binds to the M5 muscarinic acetylcholine receptor with a docking score of 5.00, compared to a score of 4.2 for the non-fluorinated benzamide analog (ZINC12939491) . The score difference of 0.8 suggests potentially higher M5 affinity, though no experimental IC50 or Ki data have been reported.

M5 Docking Score
Class-level
Target 5.00 vs analog 4.2
Predicted M5 engagement context differs from non-fluorinated analog
In silico only; no experimental IC50 or Ki reported
Muscarinic receptor M5 in silico docking

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bond Donor Count

The target compound has a calculated logP (XLogP3) of 3.2 and contains 1 hydrogen-bond donor (the amide NH). The closest structural analog with a 3,5-difluorobenzamide group (instead of 2,6-difluoro) exhibits a logP of 3.4 and identical HBD count . The slightly lower logP of the 2,6-isomer may translate to better aqueous solubility and reduced nonspecific protein binding.

Calculated logP
Data to verify
2,6-isomer 3.2 vs 3,5-isomer 3.4
Lower computed logP may support solubility-driven selection
Computed (XLogP3); no experimental logD or solubility data
Physicochemical properties Lipophilicity Hydrogen-bond donors

Structural Class Benchmarking Against Known Sigma-1 Ligands

The benzofuran-2-carbonyl-piperidine scaffold is a recognized privileged structure for sigma-1 receptor ligands. In a patent series, N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides exhibited sigma-1 Ki values ranging from 5.1 nM to 46 nM . While the exact compound has not been assayed, its scaffold is identical to the core of these potent ligands, and the 2,6-difluorobenzamide tail is a structural mimic of the N-phenyl substitution.

Sigma-1 Class Benchmark
Class-level
Class Ki 5.1–46 nM
Scaffold-hopping starting point; compound not yet assayed
Patent-derived class data; independent validation required
Sigma-1 receptor Benzofuran-2-carboxamide Structure-activity relationship

Application Scenarios for N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,6-difluorobenzamide in Drug Discovery and Chemical Biology


Virtual Screening and Hit Identification for Muscarinic M5 Modulators

The compound's predicted M5 docking score of 5.00 (vs. 4.2 for non-fluorinated analog) positions it as a sensible candidate for experimental follow-up in M5-focused programs, particularly for CNS disorders where M5 selectivity is critical .

Lead Optimization of Sigma-1 Receptor Ligands

As a benzofuran-2-carboxamide derivative, this compound can serve as a scaffold hopping starting point to generate novel sigma-1 receptor ligands, leveraging the class' documented low-nanomolar affinity (Ki 5.1–46 nM) .

Property-Based Design Leveraging the 2,6-Difluorobenzamide Motif

The calculated logP of 3.2 and single HBD of the 2,6-difluorobenzamide tail make this compound a better solubility starting point compared to the 3,5-difluoro isomer (logP 3.4), guiding medicinal chemists toward physicochemical property optimization .

Application
Selection Property
Validation Focus
Muscarinic M5 hit identification
Predicted docking score context
In vitro M5 binding assay validation
Sigma-1 receptor scaffold-hopping
Benzofuran-2-carboxamide privileged scaffold
Sigma-1 radioligand displacement assay
logP-driven analog selection
2,6-Difluoro substitution pattern
Experimental logD and solubility assessment
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